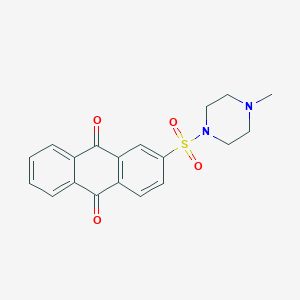
2-(4-Methyl-piperazine-1-sulfonyl)-anthraquinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Metal Complex Applications
Anthraquinone derivatives, including those similar to 2-(4-Methyl-piperazine-1-sulfonyl)-anthraquinone, have been used in the synthesis of mono- and dinuclear metal complexes. These complexes exhibit interesting dyeing properties for textiles, showcasing deeper colors with good fastness qualities when applied to cotton and wool fibers. Such applications highlight the role of anthraquinone derivatives in the development of novel materials with potential industrial uses (E. Yıldız et al., 2010; E. Yıldız et al., 2013).
Antimicrobial and Anticancer Properties
Research has demonstrated that certain anthraquinone derivatives, structurally related to this compound, possess medium antimicrobial activity against strains such as Staphylococcus aureus. This suggests their potential as leads for developing new antimicrobial agents (E. Yıldız et al., 2013). Additionally, novel N1-anthraquinon-2-yl amidrazones, incorporating N-piperazines, have shown high inhibitory activity against cancer cell lines like K562 (chronic myelogenous leukemia) and MCF-7 (breast cancer), indicating their promise as potential anticancer drugs (K. Sweidan et al., 2018).
Molecular Interaction Studies
Studies involving derivatives closely related to this compound have explored their interactions with biological molecules. For instance, the interaction between calf thymus DNA and certain anthraquinone derivatives has been analyzed, revealing insights into the mechanism of action and binding affinities of these compounds. Such research provides foundational knowledge that could aid in the design of new therapeutic agents or diagnostic tools (W. Białobrzeska et al., 2019).
Electrochemical Applications and Organic Electronics
Anthraquinone derivatives have been evaluated as organic cathode materials in potassium batteries, with some showing enhanced electrochemical performance. This suggests their potential in developing high-performance organic electrode materials for sustainable energy storage solutions (Jin Zhao et al., 2018).
Safety and Hazards
Propiedades
IUPAC Name |
2-(4-methylpiperazin-1-yl)sulfonylanthracene-9,10-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4S/c1-20-8-10-21(11-9-20)26(24,25)13-6-7-16-17(12-13)19(23)15-5-3-2-4-14(15)18(16)22/h2-7,12H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTIVOUXYYCRAQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-(3-Chloropyridin-2-yl)piperidin-4-yl]oxy-5-ethylpyrimidine](/img/structure/B2736238.png)

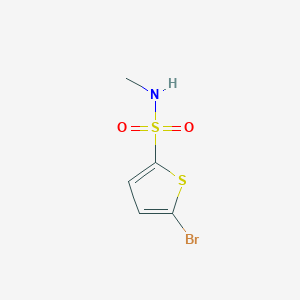
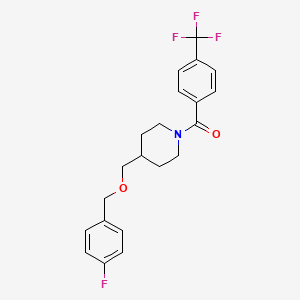
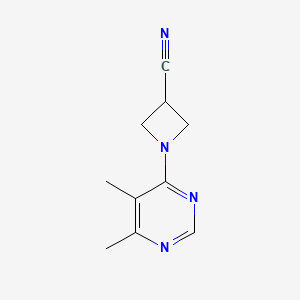
![2-bromo-5H,6H,6aH,7H,7aH-cyclopropa[c]quinoline](/img/structure/B2736245.png)
![2-[3-(anilinomethyl)-7-methoxy-2-oxoquinolin-1(2H)-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2736246.png)
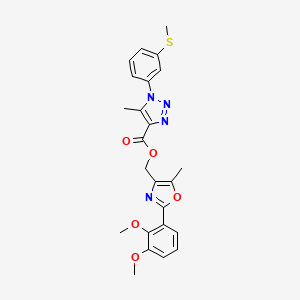
![2-(1,2-dimethylindol-3-yl)-N-[(4-methylphenyl)methyl]-2-oxoacetamide](/img/structure/B2736251.png)
![Ethyl 2-[2-[2-(4-chloroanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2736254.png)
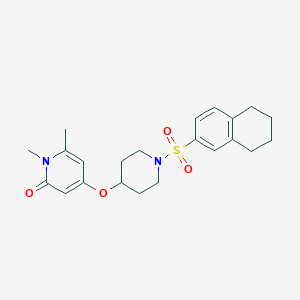
![Potassium;2-[(3-methoxypyrrolidin-1-yl)methyl]-1,3-oxazole-4-carboxylate](/img/structure/B2736258.png)
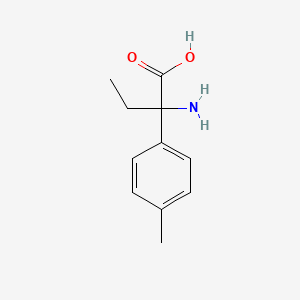
![N-(4-fluorophenyl)-2-{[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2736261.png)